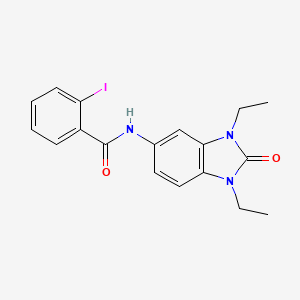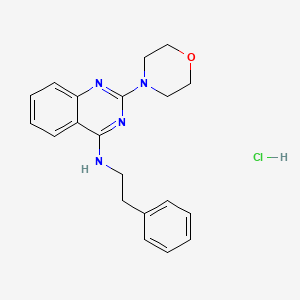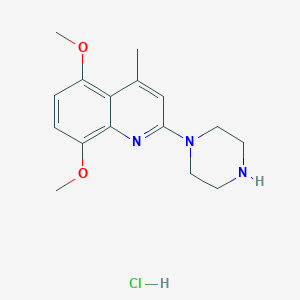![molecular formula C16H14N2O3S B4192941 N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4192941.png)
N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
Vue d'ensemble
Description
N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MTA is a benzoxazole derivative that has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Mécanisme D'action
The exact mechanism of action of N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is not fully understood. However, it has been suggested that N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide may exert its anti-inflammatory, anti-tumor, and anti-angiogenic effects by inhibiting the activity of various enzymes and signaling pathways. N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. MMPs are overexpressed in various diseases, including cancer and inflammation, and are involved in tumor growth, invasion, and metastasis. N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Finally, N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is a key mediator of angiogenesis.
Biochemical and Physiological Effects:
N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro studies have shown that N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide inhibits the growth and proliferation of cancer cells and induces apoptosis. N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines and reduce inflammation. In addition, N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which is essential for tumor growth. In vivo studies have shown that N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide inhibits tumor growth and reduces inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide in lab experiments is its potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to be effective in various in vitro and in vivo models of cancer, inflammation, and angiogenesis. Another advantage of using N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is its relatively low toxicity. N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of using N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is its relatively low solubility in water. This can make it difficult to administer N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One potential future direction is to investigate the potential use of N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide in combination with other anti-cancer and anti-inflammatory agents. Another future direction is to investigate the potential use of N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide and to identify potential targets for its therapeutic use.
Applications De Recherche Scientifique
N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been studied in various in vitro and in vivo models of cancer, inflammation, and angiogenesis. It has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines and reduce inflammation. In addition, N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which is essential for tumor growth.
Propriétés
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-22-14-9-5-2-6-11(14)17-15(19)10-18-12-7-3-4-8-13(12)21-16(18)20/h2-9H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBOVDWBYKKJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4H-1,2,4-triazol-3-ylthio)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B4192863.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B4192866.png)


![N-(4-chlorophenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4192894.png)


![2-[3-(methylthio)-1-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4192917.png)
![9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4192927.png)
![N-(4-chlorophenyl)-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4192939.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]alaninamide](/img/structure/B4192949.png)

![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(2-cyanophenyl)acetamide](/img/structure/B4192967.png)
